Cdc7-IN-5 Chemical Scaffold vs. XL413: Structural Differentiation for IP-Focused Research
Cdc7-IN-5 is derived from a distinct chemical series featuring a tetrahydroisoquinoline-furan-carboxylate core, which is structurally unrelated to the widely used tool compound XL413 (a pyrrolopyrimidinone derivative) [1]. This structural divergence is critical for research programs seeking to develop novel intellectual property or explore alternative binding modes within the Cdc7 ATP-binding pocket.
| Evidence Dimension | Chemical Scaffold / IP Novelty |
|---|---|
| Target Compound Data | C25H23N3O5; tetrahydroisoquinoline-furan-carboxylate core (extracted from patent WO2019165473A1) |
| Comparator Or Baseline | XL413: Pyrrolopyrimidinone derivative |
| Quantified Difference | Structural dissimilarity |
| Conditions | Structural analysis based on disclosed chemical formula and patent origin |
Why This Matters
For medicinal chemistry and lead optimization, a structurally distinct scaffold provides a new starting point for SAR exploration and circumvents existing composition-of-matter patents.
- [1] HASSIG, C. A., et al. (2019). Methods of treatment of cancer comprising cdc7 inhibitors. Patent WO2019165473A1. View Source
